2-Methoxytropone
Overview
Description
Synthesis Analysis
The synthesis of 2-methoxytropone involves reactions that yield its distinctive structure. For example, aryltropone synthesis via palladium(0)-catalyzed reaction with arylboronic acids offers an efficient method for producing 2-aryltropones, including 2-methoxytropone derivatives (Suri & Nair, 1991). Additionally, the reaction of 2-methoxytropone with active methylene compounds has been analyzed both experimentally and theoretically, highlighting its role in azulene formation (Machiguchi et al., 2012).
Molecular Structure Analysis
Studies on 2-methoxytropone have revealed insights into its molecular structure. For instance, the adduct of 2-methoxytropone and sodium methoxide presents a flattened, conjugated seven-membered ring, emphasizing the impact of substituents on the ring's geometry and electronic properties (Biggi et al., 1973).
Chemical Reactions and Properties
2-Methoxytropone participates in various chemical reactions, reflecting its reactivity and potential for creating complex molecules. For example, its reactions with hydrazides and halotropone have been studied, demonstrating the formation of 2-(2-acylhydrazino)tropones and 1-aminocyclohepta-[b]pyrrol-2(1H)-one derivatives (Sunagawa & Nakao, 1965).
Physical Properties Analysis
The electronic spectrum of the 2-methoxytropone anion radical, generated by electrolytic reduction, provides insights into its physical properties, including electronic structure and reactivity patterns (Ikegami et al., 1972).
Chemical Properties Analysis
The bromination of 2-methoxytropone and its bromo derivatives reveals important chemical properties, such as reactivity towards bromine in different solvents, leading to various addition and substitution products (Nozoe et al., 1971). Additionally, the interaction of 2-methoxytropone with nucleophiles like sodium hydroxide and diethylamine has been explored, showing regioselective substitution reactions that produce 2-O- and 2-N-substituted troponoids (Sato et al., 2014).
Scientific Research Applications
Bromination and Derivative Formation
The reaction of 2-methoxytropone with bromine in various solvents has been studied, revealing the formation of addition and substitution products. This research demonstrated the potential of 2-methoxytropone in synthesizing complex brominated compounds (Nozoe, Takase, & Yasunami, 1971).
Spectroscopic Analysis
Electron spin resonance (ESR) spectroscopy of 2-methoxytropone anion radicals offers insights into the electronic structure and spin density distributions of these radicals, essential for understanding their reactivity and interactions (Ikegami, Watanabe, & Seto, 1972).
Cyclohepta[b]quinoxalines Synthesis
2-Methoxytropone reacts with o-phenylenediamine to form various cyclohepta[b]quinoxalines, demonstrating its utility in synthesizing heterocyclic compounds with potential pharmaceutical applications (Shindo, Ishikawa, & Nozoe, 1989).
Homobarrelenones Synthesis
The Diels-Alder reaction involving 2-methoxytropone derivatives leads to the formation of homobarrelenones, highlighting its role in synthetic chemistry, particularly in complex organic synthesis (Uyehara, Miyakoshi, & Kitahara, 1979).
Aryltropones Synthesis
Palladium(0)-catalyzed coupling reactions using 2-methoxytropone derivatives have been explored for the synthesis of a diverse series of novel aryltropones, which are important in organic synthesis and pharmaceutical research (Potenziano, Spitale, & Janik, 2005).
Nucleophilic Adduct Formation
The formation of stable adducts between 2-methoxytropone and nucleophiles like potassium methoxide has been observed, contributing to the understanding of seven-membered ring compounds in organic chemistry (Biggi, Veracini, & Pietra, 1973).
Reaction with Diphenylketene
2-Methoxytropone's reaction with diphenylketene leads to the formation of unique cycloadducts, showcasing its reactivity and potential in synthesizing novel organic compounds (Asao, Morita, & Iwagame, 1974).
Ribosomal Protein Studies
2-Methoxytropone derivatives have been used in studying the alteration of ribosomal proteins, indicating its importance in molecular biology and biochemistry (Ballesta, Montejo, Hernández, & Vazquez, 1974).
properties
IUPAC Name |
2-methoxycyclohepta-2,4,6-trien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-6-4-2-3-5-7(8)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYJSKNHDZZDGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175993 | |
Record name | 2-Methoxytropolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxytropone | |
CAS RN |
2161-40-2 | |
Record name | 2-Methoxy-2,4,6-cycloheptatrien-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2161-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxytropolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxytropolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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